molecular formula C15H26N2O3 B8375186 Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B8375186
M. Wt: 282.38 g/mol
InChI Key: WWHOBFXJPQPMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride.

    Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride and a base such as triethylamine.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl and propionyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar structure but lacks the propionyl group.

    Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Different spirocyclic core with a similar tert-butyl group.

Uniqueness

Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both the propionyl and tert-butyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the spirocyclic core makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 7-propanoyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-5-12(18)16-8-6-15(10-16)7-9-17(11-15)13(19)20-14(2,3)4/h5-11H2,1-4H3

InChI Key

WWHOBFXJPQPMGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3,7-diazaspiro[4.4]nonane-3-carboxylate (127 mg, 0.56 mmol) in anhydrous DCM (1 mL), cooled in an ice water bath was added Et3N (57 mg, 78 μL, 0.56 mmol), followed by the addition of propanoyl chloride (57 mg, 54 μL, 0.62 mmol) as a solution in DCM (0.2 mL). The reaction mixture was stirred for 20 minutes, diluted with DCM and was washed with 1M HCl (×2) and brine (×1). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to yield tert-butyl 3-propanoyl-3,7-diazaspiro[4.4]nonane-7-carboxylate (154 mg, 97%) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 3.73-3.11 (m, 8H), 2.34-2.17 (m, 2H), 1.97-1.70 (m, 4H), 1.46 (s, 9H), 1.16 (t, J=7.4 Hz, 3H). LC/MS m/z 283.5 [M+H]+.
Quantity
127 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
78 μL
Type
reactant
Reaction Step Two
Quantity
54 μL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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